N-[1-(4-tert-butylphenyl)ethyl]-5-ethylthiophene-3-carboxamide
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Overview
Description
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, an ethyl group, and a tert-butyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenylacetic acid with ethyl thiophene-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds.
Scientific Research Applications
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and phenyl-substituted amides, such as:
- 4-tert-Butylphenyl isocyanate
- 4-tert-Butylacetophenone
- 5-Amino-pyrazoles
Uniqueness
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tert-butyl-substituted phenyl group and thiophene ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25NOS |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-5-ethylthiophene-3-carboxamide |
InChI |
InChI=1S/C19H25NOS/c1-6-17-11-15(12-22-17)18(21)20-13(2)14-7-9-16(10-8-14)19(3,4)5/h7-13H,6H2,1-5H3,(H,20,21) |
InChI Key |
HVIIPPHHPQMCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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